molecular formula C20H17N5O3 B2546529 N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide CAS No. 1202984-72-2

N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide

Cat. No. B2546529
CAS RN: 1202984-72-2
M. Wt: 375.388
InChI Key: FXGKXMHKUNMFOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, involves hydrolytic cleavage or condensation reactions . Although the exact synthesis of the compound is not detailed, similar synthetic routes may be employed, such as the use of hydrolytic cleavage of pyrimidinone derivatives or condensation of cyanoacrylamides with hydrazines. These methods could potentially be adapted for the synthesis of N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide.

Molecular Structure Analysis

The molecular structure of the compound would be characterized by the presence of multiple heterocyclic rings, which are known to contribute to the stability and biological activity of pharmaceutical compounds. The pyrazole and dihydropyrimidinone rings are common in various pharmacologically active molecules, suggesting that the compound may interact with biological targets through these structural motifs.

Chemical Reactions Analysis

Related compounds, such as N-allyl-5-amino-1H-pyrazole-4-carboxamides, undergo electrophilic cyclization to form oxazolyl derivatives . It is plausible that this compound could also participate in similar cyclization reactions, potentially leading to the formation of new heterocyclic systems that could enhance its biological activity.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, we can infer that it would exhibit properties typical of aromatic heterocycles, such as moderate to high stability, potential for hydrogen bonding due to the presence of amide groups, and the ability to engage in π-π interactions due to the benzofuran moiety. These properties would influence its solubility, reactivity, and interaction with biological targets.

Scientific Research Applications

Synthesis and Biological Activity

  • A study explored the synthesis and biological activity of various pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide. These compounds demonstrated significant antiviral and antitumor activities in vitro, particularly against measles and certain leukemia cell lines (Petrie et al., 1985).

Antimicrobial Properties

  • Another study synthesized novel carboxamide derivatives, including structures similar to the chemical of interest, which displayed potent antimicrobial activities against various bacterial and fungal pathogens. This indicates potential applications in developing new antimicrobial agents (Devarasetty et al., 2019).

Anti-Inflammatory Applications

  • Research on related thienopyrimidine derivatives has shown promising anti-inflammatory effects, suggesting potential therapeutic applications for similar compounds in treating inflammation-related disorders (Rizk et al., 2012).

Potential in Cancer Therapy

  • Studies have indicated that benzofuran-pyrazole pyrimidine derivatives exhibit significant antitumor activities, providing a basis for the development of new cancer therapies (El-Zahar et al., 2011).

Synthesis and Characterization

  • The synthesis of novel series of pyrazolo[3,4-d]pyrimidine derivatives, structurally related to the chemical , has been explored for their potential in various biological applications. These studies contribute to the understanding of the chemical's synthesis and potential applications in biological research (Popsavin et al., 2002).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-11-8-18(26)23-20(21-11)25-17(10-14(24-25)12-6-7-12)22-19(27)16-9-13-4-2-3-5-15(13)28-16/h2-5,8-10,12H,6-7H2,1H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGKXMHKUNMFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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